molecular formula C20H25BrN4O2 B2635717 2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone CAS No. 1286713-26-5

2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone

Cat. No.: B2635717
CAS No.: 1286713-26-5
M. Wt: 433.35
InChI Key: VCPYESCSZZKKMZ-UHFFFAOYSA-N
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Description

2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25BrN4O2 and its molecular weight is 433.35. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a 1,3,4-oxadiazole ring, which is known for its biological significance. The presence of the bromophenyl group enhances its lipophilicity, potentially contributing to its biological interactions.

Molecular Formula

  • C : 16
  • H : 19
  • Br : 1
  • N : 3
  • O : 2

Molecular Weight

  • Molecular Weight : 365.25 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study comparing various substituted oxadiazoles, it was found that compounds similar to the target compound showed strong bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to the oxadiazole moiety .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 and HepG2) revealed that the compound exhibited selective toxicity. The viability of cells was assessed using MTT assays at different concentrations.

Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h
2006873
1009279
509697

The results indicated that at higher concentrations (200 µM), the compound significantly reduced cell viability in certain cancer cell lines while showing less impact on normal cell lines .

The biological activity of the compound is hypothesized to be linked to its ability to interfere with cellular processes:

  • Inhibition of DNA Synthesis : The oxadiazole ring may mimic nucleobases, disrupting DNA replication.
  • Protein Synthesis Inhibition : The compound might inhibit ribosomal function or interfere with amino acid incorporation into proteins.
  • Membrane Disruption : Lipophilic properties may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.

Case Studies

A recent study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds with similar structures had enhanced antimicrobial and anticancer activities compared to their counterparts without the oxadiazole moiety. The study highlighted the importance of substituents on the oxadiazole ring in modulating biological activity .

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c21-16-6-4-5-15(13-16)20-23-22-18(27-20)14-19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYESCSZZKKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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